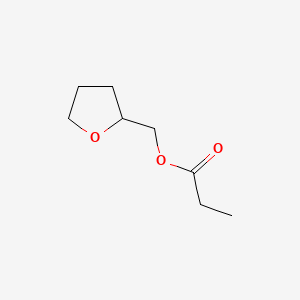

Tetrahydrofurfuryl propionate

Beschreibung

Significance of Tetrahydrofurfuryl Propionate (B1217596) in Contemporary Chemical Science

The contemporary relevance of tetrahydrofurfuryl propionate in chemical research is multifaceted, stemming from its versatile applications and favorable characteristics. Its significance is evident in several key areas:

Flavor and Fragrance Industry: A primary application of this compound is as a flavoring agent in the food industry and as a fragrance component in cosmetics and personal care products. chemimpex.comindustrialchemicals.gov.au Its distinct nutty, sweet, and fruity aroma profile enhances the sensory characteristics of various consumer goods, including baked products and beverages. thegoodscentscompany.comchemimpex.com Research in this area focuses on its organoleptic properties and its ability to blend with other compounds to create complex flavor and scent profiles. thegoodscentscompany.comchemimpex.com

Synthetic Chemistry: The compound serves as a valuable intermediate and building block in organic synthesis. cymitquimica.comchemimpex.com For instance, it has been utilized as a key intermediate in the synthesis of N,N-(diethylamino)ethyl-2-(1-naphthyl-methyl)-3-tetrahydrofurfuryl propionate, a method noted for its potential industrial applications due to improved yields and shortened reaction times. researchgate.net Its role as a precursor contributes to the production of specialty polymers and resins. chemimpex.com

Polymer and Materials Science: this compound is involved in the synthesis of polymers. chemimpex.com As a derivative of tetrahydrofurfuryl alcohol, it belongs to a class of compounds recognized for their utility in creating materials such as biodegradable plastics. chemimpex.com Research into related tetrahydrofurfuryl esters, like tetrahydrofurfuryl acrylate (B77674), has shown their potential in forming photopolymers for advanced applications such as ion-selective electrodes. Furthermore, studies have investigated tetrahydrofurfuryl esters as effective and more environmentally friendly collectors in low-rank coal flotation, highlighting their potential in materials processing. mdpi.com

Green Chemistry: As a bio-based compound derived from renewable resources like tetrahydrofurfuryl alcohol, it aligns with the principles of green chemistry. chemimpex.comnite.go.jp Tetrahydrofurfuryl esters are recognized as being biodegradable and having lower toxicity compared to many petroleum-based solvents and reagents, making them a focus of research for developing sustainable chemical processes and products. mdpi.com

Formulation Science: In the pharmaceutical industry, it has been explored for use as an excipient, a component that aids in the formulation of drug delivery systems to potentially improve the stability and bioavailability of active pharmaceutical ingredients. chemimpex.com Its properties as a solvent are also utilized in cosmetic formulations, where it helps to dissolve other ingredients and act as an emollient. chemimpex.comindustrialchemicals.gov.au

Historical Perspectives on this compound Investigations

While the precise date of its initial synthesis is not widely documented, the investigation and use of this compound can be traced through its established presence in the flavor and fragrance industry. Its inclusion in lists of flavoring substances, such as those recognized by the Flavor and Extract Manufacturers Association (FEMA), where it holds the designation FEMA 3058, points to a history of evaluation and use. thegoodscentscompany.comfemaflavor.org

By the late 20th century, its sensory characteristics were being formally documented. A 1998 publication by Gerard Mosciano in Perfumer & Flavorist magazine detailed its organoleptic profile, describing its odor as musty, nutty, fruity, and fermented, and its taste as oily, musty, and tropical at a concentration of 500 ppm. thegoodscentscompany.com This indicates that by this period, the compound was well-characterized for its application as a flavor and fragrance ingredient.

In the 21st century, research has continued to build on this foundation. A 2018 assessment by Australia's National Industrial Chemicals Notification and Assessment Scheme (NICNAS) reviewed this compound as part of a group of tetrahydrofurfuryl esters. industrialchemicals.gov.au The report acknowledged its established international use as a fragrance ingredient in cosmetics and as a flavoring agent in food, reaffirming its long-standing role in these industries. industrialchemicals.gov.au Concurrently, research in synthetic chemistry has explored its utility as a chemical intermediate, demonstrating its evolving significance beyond its initial applications. researchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound This interactive table provides key physicochemical data for this compound.

| Property | Value | Source(s) |

| CAS Number | 637-65-0 | chemimpex.comguidechem.com |

| Molecular Formula | C₈H₁₄O₃ | chemimpex.comguidechem.com |

| Molecular Weight | 158.2 g/mol | scbt.comchemimpex.com |

| Appearance | Colorless to almost clear liquid | chemimpex.com |

| Density | 1.04 g/cm³ | chemimpex.comguidechem.com |

| Boiling Point | 205 - 207 °C | chemimpex.comguidechem.com |

| Flash Point | 92 °C | guidechem.com |

| Refractive Index | 1.438 - 1.440 @ 20°C | chemimpex.comguidechem.com |

| IUPAC Name | (Tetrahydrofuran-2-yl)methyl propanoate | sigmaaldrich.com |

Table 2: Organoleptic Profile of this compound This table summarizes the described odor and flavor characteristics of the compound from various sources.

| Source | Odor Description | Flavor Description |

| The Good Scents Company (2007) | Oily, painty, fruity, violet leaf, tropical | - |

| Mosciano, P&F (1998) | Musty, nutty, fruity, fermented, fatty with a banana nuance | Oily, musty, tropical, ethereal, rummy, with a fruity nuance (at 500 ppm) |

| Bedoukian Research | Nutty, banana | Tropical |

| Taytonn ASCC | Fruity, musty, nutty, sweet | - |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

oxolan-2-ylmethyl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-2-8(9)11-6-7-4-3-5-10-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMKCDSXOYLTWBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC1CCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862336 | |

| Record name | Tetrahydrofurfuryl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless liquid; Fruity, earthy, phenolic, medicinal aroma | |

| Record name | Tetrahydrofurfuryl propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031177 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Tetrahydrofurfuryl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1433/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

205.00 to 207.00 °C. @ 760.00 mm Hg | |

| Record name | Tetrahydrofurfuryl propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031177 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, Insoluble in water, Soluble (in ethanol) | |

| Record name | Tetrahydrofurfuryl propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031177 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Tetrahydrofurfuryl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1433/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.037-1.043 | |

| Record name | Tetrahydrofurfuryl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1433/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

637-65-0 | |

| Record name | Tetrahydrofurfuryl propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=637-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydrofurfuryl propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Furanmethanol, tetrahydro-, 2-propanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrahydrofurfuryl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydrofurfuryl propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAHYDROFURFURYL PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JTW131DEGK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tetrahydrofurfuryl propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031177 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Reaction Kinetics for Tetrahydrofurfuryl Propionate

Esterification Pathways for Tetrahydrofurfuryl Propionate (B1217596) Synthesis

The primary method for synthesizing tetrahydrofurfuryl propionate is through the esterification of tetrahydrofurfuryl alcohol with either propionic acid or its derivatives. This process can be achieved through chemical catalysis, typically using acids, or through biocatalysis employing enzymes.

The acid-catalyzed esterification, commonly known as Fischer esterification, involves the reaction of tetrahydrofurfuryl alcohol with propionic acid in the presence of an acid catalyst. The mechanism proceeds through the protonation of the carboxylic acid's carbonyl oxygen, which enhances its electrophilicity. The nucleophilic oxygen of the tetrahydrofurfuryl alcohol then attacks the carbonyl carbon. Following a series of proton transfer steps, a water molecule is eliminated, and subsequent deprotonation of the carbonyl oxygen yields the final ester, this compound.

Various acid catalysts can be employed to facilitate this reaction. For instance, in a related synthesis, graphite (B72142) bisulfate has been used as an effective catalyst for the esterification of tetrahydrofurfuryl alcohol with 2-(p-prenylphenyl)propionic acid. prepchem.com Other strong acids such as sulfuric acid or p-toluenesulfonic acid are also commonly used. Under acidic conditions, tetrahydrofurfuryl alcohol itself can undergo side reactions, such as dehydration and rearrangement to form dihydropyran, which must be controlled to ensure a high yield of the desired ester. pearson.com

Enzymatic synthesis offers a green and highly selective alternative to chemical catalysis for producing esters. researchgate.net This biocatalytic approach typically utilizes lipases, which can function efficiently in non-aqueous media to catalyze esterification reactions. nih.gov

To enhance stability and reusability, lipases are often immobilized on solid supports. nih.gov The use of immobilized lipases has been systematically studied for the synthesis of related esters, such as tetrahydrofurfuryl butyrate (B1204436), providing a strong model for this compound production. researchgate.net In these studies, various immobilized lipases are screened to identify the most effective biocatalyst. A comparative study on the synthesis of tetrahydrofurfuryl butyrate found that Novozym 435, a lipase (B570770) from Candida antarctica immobilized on acrylic resin, was the most efficient catalyst for both esterification and transesterification reactions at 30°C. researchgate.net Other lipases, such as Lipozyme IM 20 and Pseudomonas species lipase, have also been evaluated. researchgate.net The optimization of reaction conditions, including enzyme concentration, temperature, and molar ratio of reactants, is crucial for maximizing the yield. mdpi.comsci-hub.se For example, in the synthesis of other esters, increasing enzyme concentration generally increases the reaction rate up to a certain point, after which the rate may plateau or decrease. mdpi.com

Table 1: Comparison of Immobilized Lipases in the Catalysis of Tetrahydrofurfuryl Alcohol Esterification (Data based on Tetrahydrofurfuryl Butyrate Synthesis)

This table is based on data from a study on the synthesis of tetrahydrofurfuryl butyrate, which serves as a model for the analogous propionate synthesis. researchgate.net

| Immobilized Lipase | Source Organism | Support Material | Relative Efficacy |

| Novozym 435 | Candida antarctica | Acrylic Resin | Very High |

| Lipozyme IM 20 | Rhizomucor miehei | Ion-exchange Resin | Moderate |

| Pseudomonas species lipase | Pseudomonas sp. | Toyonite | Moderate |

| Candida rugosa lipase (CRL) | Candida rugosa | Polypropylene | Low |

Understanding the reaction kinetics is essential for optimizing the enzymatic synthesis of this compound. Kinetic studies on the analogous synthesis of tetrahydrofurfuryl butyrate via esterification of tetrahydrofurfuryl alcohol have shown that the reaction follows a Ping-Pong Bi-Bi mechanism with inhibition by the alcohol substrate. researchgate.net In this model, the lipase first reacts with the acyl donor (propionic acid) to form an acyl-enzyme intermediate, releasing water. This intermediate then reacts with the alcohol (tetrahydrofurfuryl alcohol) to form the final ester and regenerate the free enzyme. researchgate.netnih.gov

The reaction rate (v) for this mechanism can be described by the following equation:

v = (Vₘₐₓ[A][B]) / (Kₘᴬ[B] + Kₘᴮ[A] (1 + [A]/Kᵢᴬ) + [A][B])

Where:

[A] is the concentration of Tetrahydrofurfuryl Alcohol

[B] is the concentration of Propionic Acid

Vₘₐₓ is the maximum reaction velocity

Kₘᴬ and Kₘᴮ are the Michaelis constants for the respective substrates

Kᵢᴬ is the inhibition constant for tetrahydrofurfuryl alcohol

Kinetic parameters derived from experimental data allow for the simulation of reaction conversions, which can closely match experimental values. researchgate.net Such models are critical for reactor design and process scale-up. researchgate.net

Table 2: Kinetic Parameters for Immobilized Lipase-Catalyzed Esterification of Tetrahydrofurfuryl Alcohol (Data based on Tetrahydrofurfuryl Butyrate Synthesis)

The kinetic parameters presented are for the Novozym 435-catalyzed esterification of tetrahydrofurfuryl alcohol with butyric acid, serving as a model for propionate synthesis. researchgate.net

| Kinetic Parameter | Symbol | Value |

| Maximum Reaction Velocity | Vₘₐₓ | 0.45 mmol/(g·min) |

| Michaelis Constant (Alcohol) | Kₘᴬ | 0.38 M |

| Michaelis Constant (Acid) | Kₘᴮ | 0.29 M |

| Inhibition Constant (Alcohol) | Kᵢᴬ | 0.55 M |

Enzymatic Synthesis and Biocatalysis in this compound Production

This compound as a Key Synthetic Intermediate

Beyond its direct applications, this compound serves as a valuable building block or intermediate in the synthesis of more complex chemical compounds. chemimpex.com Its structure, containing both an ester group and a tetrahydrofuran (B95107) ring, allows for its integration into a variety of larger molecules.

This compound is utilized as a key intermediate in multi-step syntheses of pharmacologically active molecules and other specialty chemicals. chemimpex.comresearchgate.net For example, a synthetic route for the vasodilator drug Naftidrofuryl involves the use of diethyl this compound as a key intermediate. researchgate.net Similarly, the structure is integral to certain agricultural chemicals; a high-yield synthesis method for the herbicide quizalofop-P-tefuryl involves the reaction of an intermediate with tetrahydrofurfuryl alcohol, a process closely related to transesterification involving the propionate ester. google.com

Furthermore, the tetrahydrofurfuryl ester moiety is used to create high molecular weight monomeric plasticizers compatible with polyvinyl chloride (PVC) resins. google.com This is achieved by the esterification of dimerized fatty acids with tetrahydrofurfuryl alcohol, where the resulting large molecule incorporates the polar cyclic ether oxygen from the tetrahydrofurfuryl group, enhancing compatibility with the polymer matrix. google.com This demonstrates the role of the tetrahydrofurfuryl ester structure in building complex functional polymers. chemimpex.com

Derived Compounds and Their Synthetic Routes

This compound serves as a valuable intermediate in the synthesis of more complex molecules with specific applications, particularly in the agrochemical and pharmaceutical fields. chemimpex.com The ester functional group and the tetrahydrofurfuryl moiety provide reactive sites for further chemical modifications.

Synthesis of Quizalofop-P-tefuryl

A significant application of this compound chemistry is in the synthesis of the herbicide Quizalofop-P-tefuryl. This is achieved through a transesterification reaction. In this process, (R)-2-[4(6-chloro-2-quinoxalinyl)phenoxyl]ethyl propionate reacts with tetrahydrofurfuryl alcohol. google.com The reaction is typically catalyzed by dibutyltin (B87310) oxide. google.com

This synthetic method is noted for its efficiency, directly yielding high-quality Quizalofop-P-tefuryl with a content and optical purity exceeding 97%. google.com The reaction yield can also be as high as 97%. google.com To facilitate the reaction and separation, tetrahydrofurfuryl alcohol is often used as the solvent, with a molar ratio of (R)-2-[4(6-chloro-2-quinoxalinyl)phenoxyl]ethyl propionate to tetrahydrofurfuryl alcohol ranging from 1:3 to 1:10. google.com

The reaction is conducted at elevated temperatures, generally between 90°C and 180°C, with a preferred range of 100°C to 150°C. google.com During the reaction, ethanol (B145695) is produced as a byproduct and is removed by distillation to drive the equilibrium towards the product. google.com

Table 1: Reaction Conditions for the Synthesis of Quizalofop-P-tefuryl

| Parameter | Condition | Reference |

|---|---|---|

| Reactants | (R)-2-[4(6-chloro-2-quinoxalinyl)phenoxyl]ethyl propionate and Tetrahydrofurfuryl alcohol | google.com |

| Catalyst | Dibutyltin oxide | google.com |

| Temperature | 90°C - 180°C (Preferred: 100°C - 150°C) | google.com |

| Solvent | Tetrahydrofurfuryl alcohol | google.com |

| Product Yield | > 97% | google.com |

| Product Purity | > 97% | google.com |

Synthesis of Naftidrofuryl Analogs

This compound derivatives are also key intermediates in the synthesis of pharmaceutical compounds. One example is the synthesis of N,N-(diethylamino)ethyl-2-(1-naphthylmethyl)-3-tetrahydrofurfuryl propionate, a compound related to the vasodilator drug Naftidrofuryl. researchgate.net

Synthesis of Ditetrahydrofurfuryl Esters of Dimerized Fatty Acids

In the field of polymer chemistry, tetrahydrofurfuryl alcohol is used to esterify dimerized fatty acids, creating high molecular weight monomeric plasticizers. google.com These resulting ditetrahydrofurfuryl esters, such as the diester of a dimerized oleic-linoleic acid mixture, are compatible with polyvinyl chloride (PVC) resins. google.com The esterification process involves reacting the dimerized fatty acid with tetrahydrofurfuryl alcohol until essentially all carboxylic acid groups are esterified. google.com These esters serve as effective plasticizers for various vinyl formulations. google.com

Advanced Studies in Chemical Reactivity and Catalysis Involving Tetrahydrofurfuryl Propionate

Mechanistic Investigations of Tetrahydrofurfuryl Propionate (B1217596) Reactions

The primary reactions involving esters like tetrahydrofurfuryl propionate are hydrolysis and transesterification. These transformations proceed through nucleophilic acyl substitution, with mechanisms that can be catalyzed by either acid or base.

Hydrolysis: This reaction involves the cleavage of the ester bond by water to yield tetrahydrofurfuryl alcohol and propionic acid (or its carboxylate salt). bartleby.comwikipedia.org

Acid-Catalyzed Hydrolysis: This is a reversible process typically carried out by heating the ester with an excess of water and a strong acid catalyst. chemguide.co.ukucalgary.ca The mechanism is the reverse of Fischer esterification. wikipedia.org The acid protonates the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. Following a proton transfer, the tetrahydrofurfuryl alcohol moiety is eliminated as a good leaving group, and deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields propionic acid. ucalgary.ca

Base-Catalyzed Hydrolysis (Saponification): This reaction is effectively irreversible because the final step involves an acid-base reaction. chemguide.co.ukucalgary.ca A hydroxide (B78521) ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. ucalgary.ca This intermediate then collapses, expelling the tetrahydrofurfuryl alkoxide ion as the leaving group. The alkoxide is a strong base and immediately deprotonates the newly formed propionic acid, creating a resonance-stabilized carboxylate salt and tetrahydrofurfuryl alcohol. ucalgary.ca

Transesterification: This process exchanges the alcohol group of an ester with a different one. byjus.comwikipedia.org For this compound, this would involve reacting it with another alcohol (e.g., methanol) in the presence of an acid or base catalyst to form methyl propionate and tetrahydrofurfuryl alcohol.

Acid-Catalyzed Transesterification: Similar to hydrolysis, the acid catalyst protonates the carbonyl oxygen. The new alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After proton transfers, the original alcohol (tetrahydrofurfuryl alcohol) is eliminated, and the final product is formed after deprotonation. byjus.commasterorganicchemistry.com

Base-Catalyzed Transesterification: A strong base deprotonates the incoming alcohol to form a highly nucleophilic alkoxide ion. byjus.com This alkoxide attacks the carbonyl carbon of this compound. The resulting tetrahedral intermediate expels the tetrahydrofurfuryl alkoxide, yielding the new ester. wikipedia.orgmasterorganicchemistry.com The reaction equilibrium can be driven forward by using a large excess of the reactant alcohol or by removing one of the products, such as a lower-boiling alcohol, via distillation. wikipedia.org

Role of this compound in Interfacial Phenomena

Interfacial phenomena are events that occur at the boundary between two immiscible phases, such as liquid-gas, liquid-liquid, or solid-liquid. uomustansiriyah.edu.iquobaghdad.edu.iq The behavior of molecules at these interfaces is governed by properties like surface tension and interfacial tension, which arise from the imbalance of intermolecular forces experienced by molecules at the boundary compared to those in the bulk of a phase. uomustansiriyah.edu.iq

This compound, with its polar ester and ether functional groups and nonpolar hydrocarbon components, is an amphiphilic molecule. This structure dictates its behavior at interfaces. When introduced into a system with two immiscible phases (e.g., oil and water), it will preferentially orient itself at the interface to minimize free energy. The polar ester and ether portions will interact favorably with the polar phase (water), while the nonpolar alkyl chain and tetrahydrofuran (B95107) ring will be situated in the nonpolar phase (oil). This adsorption at the interface lowers the interfacial tension between the two phases. columbia.edu

Adsorption is the accumulation of molecules on the surface of a solid or liquid. For a molecule like this compound interacting with a solid surface, the primary mechanism is typically physisorption, which involves relatively weak intermolecular forces.

The specific interactions driving the adsorption of this compound onto a solid surface depend on the nature of that surface:

Van der Waals Forces: These London dispersion forces are ubiquitous and occur between the nonpolar parts of the this compound molecule and any solid surface.

Dipole-Dipole Interactions: The polar carbonyl group (C=O) in the propionate moiety can engage in dipole-dipole interactions with polar sites on the solid surface.

Hydrogen Bonding: While the ester itself cannot donate a hydrogen bond, the electronegative oxygen atoms of the carbonyl and the ether linkage can act as hydrogen bond acceptors. On hydrophilic surfaces with hydroxyl groups (like silica (B1680970) or metal oxides), this compound can form hydrogen bonds with the surface. nih.gov This interaction plays a significant role in the formation of organic monolayers on such substrates. nih.gov

Chemisorption, which involves the formation of stronger covalent bonds, is less likely for an ester on common surfaces under non-extreme conditions but could occur on highly reactive sites or catalytically active surfaces.

Wettability describes the ability of a liquid to maintain contact with a solid surface and is commonly quantified by the contact angle. The adsorption of a film of this compound can significantly alter the surface energy of a solid substrate, thereby changing its wettability.

On Low-Energy (Hydrophobic) Surfaces: On a nonpolar polymer surface like polyethylene, the adsorption of this compound may lead to a slight increase in surface energy due to the orientation of its polar ester and ether groups at the interface, potentially causing a modest decrease in the water contact angle. Studies have shown that increasing the chain length of fatty acid esters on cellulose (B213188) leads to more hydrophobic surfaces. nih.gov

The term electronegativity relates to atoms, but in the context of surfaces, it can be interpreted as surface polarity or charge. The oriented adsorption of polar molecules like this compound, with its electronegative oxygen atoms, can create a surface dipole. This layer of oriented dipoles alters the local electrostatic properties of the surface, which can influence its interaction with other polar molecules and its performance in electronic or sensor applications.

| Substrate Material | Initial Surface Character | Expected Change in Water Contact Angle After Adsorption | Resulting Surface Character |

|---|---|---|---|

| Glass (Silica) | High-Energy, Hydrophilic | Increase | More Hydrophobic |

| Polyethylene | Low-Energy, Hydrophobic | Slight Decrease | Slightly More Hydrophilic |

| Aluminum Oxide | High-Energy, Hydrophilic | Increase | More Hydrophobic |

Chemoselective Transformations of Tetrahydrofurfuryl Alcohol Derivatives

While this compound itself is not a common starting material for catalytic transformations, the reactions of its parent alcohol, tetrahydrofurfuryl alcohol, are extensively studied and highly relevant. The propionate group could be considered a protecting group that is removed before or modified after the key catalytic step. A crucial transformation of tetrahydrofurfuryl alcohol is its chemoselective hydrogenolysis to produce valuable diols, such as 1,5-pentanediol (B104693) (1,5-PeD) and 1,2-pentanediol (B41858) (1,2-PeD). This process involves the selective cleavage of C-O bonds. mdpi.commdpi.com

The key challenge is to selectively cleave the C-O bond within the tetrahydrofuran ring without breaking other bonds. This requires carefully designed bifunctional catalysts that possess both metal sites for hydrogenation and acidic sites for ring-opening. mdpi.com Various catalytic systems have been developed to control the selectivity of this reaction. For instance, modifying a Pt/WOx/γ-Al2O3 catalyst with magnesia-alumina spinel was shown to improve both the conversion of tetrahydrofurfuryl alcohol and the selectivity towards 1,5-pentanediol. mdpi.com Non-precious metal catalysts, such as a Co/CeO2 system, have also been designed for the selective conversion of furfuryl alcohol to 1,5-PeD, demonstrating high production rates. rsc.org

| Catalyst | Starting Material | Key Conditions | Conversion (%) | Major Product | Selectivity (%) |

|---|---|---|---|---|---|

| 12% MgAl2O4-Modified Pt/WOx/γ-Al2O3 | THFA | 4.0 MPa H2 | 47.3 | 1,5-Pentanediol | 88.4 mdpi.com |

| 2% Pt/MgO (reduced at 200°C) | FFA | 160°C, 1 MPa H2 | 100 | 1,2-Pentanediol | 59.4 mdpi.com |

| 2% Pt/MgO (reduced at 200°C) | FFA | 160°C, 1 MPa H2 | 100 | 1,5-Pentanediol | 15.2 mdpi.com |

| Ru/MgO | FFA | 403 K (130°C), 3.0 MPa H2, in water | - | 1,2-Pentanediol | High nih.gov |

| 5Co/CeO2 | FFA | 170°C, 4 MPa H2 | 100 | 1,5-Pentanediol | 54 rsc.org |

Research Applications of Tetrahydrofurfuryl Propionate in Engineered Systems

Tetrahydrofurfuryl Propionate (B1217596) in Flotation Processes

The application of tetrahydrofurfuryl propionate in froth flotation, particularly for the beneficiation of low-rank coal, has demonstrated considerable promise. Its unique chemical structure allows for effective interaction with coal surfaces, leading to improved separation efficiency.

Research has established that tetrahydrofurfuryl esters, including this compound (THFP), can serve as efficient collectors in the flotation of low-rank coal (LRC). Low-rank coals are characterized by a higher oxygen content and a more hydrophilic surface compared to high-rank coals, which makes them challenging to float using conventional non-polar collectors like kerosene (B1165875) or diesel oil. These traditional collectors adsorb onto coal surfaces primarily through weaker hydrophobic interactions, resulting in lower flotation efficiency and higher consumption rates.

In contrast, tetrahydrofurfuryl esters, such as THFP, possess both polar (ether and ester groups) and non-polar (tetrahydrofuran ring and alkyl chain) components. This amphiphilic nature allows for stronger and more effective adsorption onto the surface of LRC. Studies have shown that the performance of tetrahydrofurfuryl ester collectors improves with an increase in the length of the aliphatic hydrocarbon chain. For instance, tetrahydrofurfuryl butyrate (B1204436) (THFB) has been found to exhibit superior performance compared to tetrahydrofurfuryl acetate (B1210297) (THFA) and THFP, which in turn are more effective than kerosene. At a dosage of 1.2 kg/t , THFB achieved a combustible material recovery and flotation perfection factor that were 79.79% and 15.05% higher than those obtained with kerosene, respectively.

| Collector | Combustible Material Recovery (%) | Flotation Perfection Factor (%) |

|---|---|---|

| Kerosene | Data Not Provided in Snippet | Data Not Provided in Snippet |

| Tetrahydrofurfuryl Acetate (THFA) | Higher than Kerosene | Higher than Kerosene |

| This compound (THFP) | Higher than Kerosene | Higher than Kerosene |

| Tetrahydrofurfuryl Butyrate (THFB) | 79.79% higher than Kerosene | 15.05% higher than Kerosene |

The enhanced performance of this compound and its analogues as flotation collectors for LRC is attributed to their specific interfacial regulation mechanisms. Unlike non-polar collectors that rely on weaker hydrophobic interactions, tetrahydrofurfuryl esters primarily adsorb onto the coal surface through the formation of hydrogen bonds. The polar oxygen atoms in the ester and ether groups of the THFP molecule interact with the oxygen-containing functional groups present on the LRC surface.

This hydrogen bonding mechanism leads to a more stable and rapid adsorption of the collector onto the coal particles. Following adsorption, the non-polar hydrocarbon chains of the THFP molecules extend outwards from the coal surface, thereby increasing its hydrophobicity. This increased surface hydrophobicity is crucial for the attachment of air bubbles to the coal particles, which is a fundamental step in the froth flotation process.

Contributions of this compound to Polymer Science

While research into the applications of this compound in polymer science is not as extensive as in flotation processes, the unique chemical structure of its constituent tetrahydrofurfuryl moiety suggests potential roles in the synthesis and modification of polymeric materials. Much of the current understanding is extrapolated from studies on a closely related compound, tetrahydrofurfuryl acrylate (B77674) (THFA), which has been more widely investigated in polymer applications.

There is limited direct scientific literature available on the specific role of this compound as a monomer or modifying agent in the synthesis of specialty polymers. However, the functionalities present in the molecule, namely the ester group and the tetrahydrofuran (B95107) ring, could potentially be leveraged in polymer synthesis.

For comparison, tetrahydrofurfuryl acrylate (THFA), which possesses a polymerizable acrylate group, is used as a monomer in the production of specialty polymers and coatings. THFA is known to impart properties such as good adhesion, flexibility, and weather resistance to the resulting polymers. It is used as a reactive diluent in UV-curable formulations for adhesives, coatings, and inks. Given the structural similarity, it is plausible that this compound could be explored for similar modifying roles, potentially through incorporation into polymer backbones via transesterification reactions, although this remains an area requiring further research.

The development of biodegradable polymers from renewable resources is a significant area of research. While there is no direct evidence in the reviewed literature of this compound being used as a monomer for the synthesis of biodegradable polymers, its derivation from biomass (furfural) makes it an interesting candidate for sustainable polymer chemistry.

The focus in the broader field has been on monomers like lactide, glycolide, and caprolactone (B156226) for the production of biodegradable polyesters such as PLA, PGA, and PCL. Research into furan-based polymers, such as those derived from furandicarboxylic acid (FDCA), is gaining traction as a bio-based alternative to terephthalic acid-based polyesters. The potential incorporation of the tetrahydrofurfuryl moiety from compounds like THFP into polymer chains could influence their biodegradability, but specific studies to confirm this are lacking. The biodegradability of such potential polymers would depend on the susceptibility of the ester linkages to hydrolysis and/or enzymatic degradation.

Post-synthetic modification is a versatile strategy for tailoring the properties of existing polymers. This can involve the introduction of new functional groups onto the polymer backbone. In the context of polyesters, this could be achieved through reactions involving the ester groups or other functionalities present.

Currently, there is a lack of specific research on the use of this compound derivatives for the post-synthetic modification of polyesters. Conceptually, a derivative of this compound with a reactive group could be grafted onto a polyester (B1180765) chain to impart specific properties associated with the tetrahydrofuran ring, such as altered polarity, solubility, or thermal characteristics. However, without dedicated research in this area, the potential and practicalities of such modifications remain speculative. The scientific literature on polyester modification is broad, covering techniques like copolymerization and surface functionalization to improve properties like dyeability and hydrophilicity, but does not specifically mention the use of this compound derivatives.

This compound as an Intermediate in Pharmaceutical and Agrochemical Research

This compound serves as a versatile chemical intermediate in the synthesis of specialized molecules for both the pharmaceutical and agrochemical industries. chemimpex.com Its structural features, including the ester group and the tetrahydrofuran ring, make it a valuable building block for creating more complex, high-value compounds. Companies specializing in aroma chemicals and pharmaceutical intermediates often provide custom manufacturing services, indicating its role in the development of new products in these sectors. thegoodscentscompany.com

Synthesis of Active Pharmaceutical Ingredients

In pharmaceutical research, this compound and its related structures are utilized in the synthesis pathways of certain active pharmaceutical ingredients (APIs). The compound can also function as an excipient, which helps in formulating drug delivery systems to enhance the stability and bioavailability of APIs. chemimpex.com

| Reaction Time | Not specified, but noted as "greatly shortened" in the new method | Significantly Reduced |

This table summarizes the improvements achieved in the synthesis of a Naftidrofuryl analogue by using a method involving a this compound intermediate, as reported in the research. researchgate.net

Development of Novel Agrochemical Formulations

The tetrahydrofurfuryl moiety, a key component of this compound, is incorporated into the development of modern agrochemicals. The precursor, tetrahydrofurfuryl alcohol, is used directly in the synthesis of novel active ingredients. For instance, the herbicide fluchloraminopyr-tefuryl (B13842149) is synthesized via the esterification of its corresponding acid with tetrahydrofurfuryl alcohol. researchgate.net

Furthermore, tetrahydrofurfuryl alcohol (THFA), from which this compound is derived, is employed as a cosolvent in various pesticide formulations to improve the solubility and dispersion of the active ingredients. usda.gov This application is crucial for enhancing the efficacy and handling of products used in modern agriculture. researchgate.net The use of THFA as a solvent highlights the utility of the tetrahydrofurfuryl chemical structure in creating stable and effective agrochemical products. usda.gov

Table 2: Examples of Agrochemical Active Ingredients Formulated with Tetrahydrofurfuryl Alcohol (THFA)

| Active Ingredient | Type of Agrochemical |

|---|---|

| Propiconazole | Fungicide |

| Mefenoxam | Fungicide |

| Gibberellic Acid | Plant Growth Regulator |

This table lists active ingredients in the agrochemical sector that utilize Tetrahydrofurfuryl alcohol, the precursor to this compound, as a cosolvent in their formulations. usda.gov

Environmental Science and Degradation Pathways of Tetrahydrofurfuryl Propionate

Biodegradation Kinetics and Mechanisms of Tetrahydrofurfuryl Propionate (B1217596)

The biodegradation of Tetrahydrofurfuryl propionate is anticipated to commence with the cleavage of its ester bond, a common metabolic starting point for ester compounds. nih.govlibretexts.org This initial hydrolysis would yield Tetrahydrofurfuryl alcohol and propionic acid, which are then expected to be mineralized by microorganisms through separate, well-documented metabolic pathways.

While direct aerobic biodegradation studies on this compound are not extensively documented, the degradation of its constituent components—the tetrahydrofuran (B95107) ring and the propionate group—has been well-researched. The primary step is the hydrolysis of the ester linkage. Following this, aerobic microorganisms are expected to degrade the resulting alcohol and acid.

The degradation of the tetrahydrofuran (THF) moiety, analogous to the Tetrahydrofurfuryl alcohol released, has been observed in various bacteria, including Pseudonocardia, Rhodococcus, and Cupriavidus metallidurans. oup.comencyclopedia.pubasm.org The aerobic pathway for THF typically involves an initial oxidation catalyzed by a monooxygenase enzyme. asm.org This hydroxylation occurs at the carbon atom adjacent to the ring's oxygen, forming 2-hydroxytetrahydrofuran. asm.orgnih.gov This intermediate is unstable and can be further oxidized to γ-butyrolactone. The γ-butyrolactone is then hydrolyzed to 4-hydroxybutyrate, which is subsequently converted to succinate. Succinate can then enter the tricarboxylic acid (TCA) cycle for complete mineralization. asm.org

The other product of hydrolysis, propionate, is a common volatile fatty acid that is readily degraded under aerobic conditions. Its degradation is a crucial step in the metabolic processes of many ecosystems. ljmu.ac.ukresearchgate.net Bacteria oxidize propionate to intermediates such as acetate (B1210297) and hydrogen, which are then utilized by other microbial groups and ultimately converted to carbon dioxide and water. researchgate.net

Table 1: Proposed Aerobic Biodegradation Pathway of this compound

| Step | Compound | Enzyme/Process | Resulting Product(s) |

|---|---|---|---|

| 1 | This compound | Esterase / Lipase (B570770) Hydrolysis | Tetrahydrofurfuryl alcohol + Propionic acid |

| 2a | Tetrahydrofurfuryl alcohol | Monooxygenase | 2-Hydroxytetrahydrofuran derivative |

| 2b | Propionic acid | Oxidation | Acetate, CO2, H2O |

| 3 | 2-Hydroxytetrahydrofuran derivative | Oxidation | γ-Butyrolactone derivative |

| 4 | γ-Butyrolactone derivative | Hydrolysis | 4-Hydroxybutyrate derivative |

| 5 | 4-Hydroxybutyrate derivative | Conversion | Succinate -> TCA Cycle |

The enzymatic degradation of this compound is initiated by hydrolytic enzymes. Esterases and lipases are ubiquitous in the environment and are responsible for the cleavage of ester bonds (saponification). nih.govlibretexts.org The activity of these enzymes is a critical first step in the metabolism of many ester-based compounds in soil and water. nih.gov

Following hydrolysis, the degradation of the tetrahydrofurfuryl ring is carried out by more specialized enzymes. Studies on THF-degrading bacteria have identified multicomponent monooxygenases, specifically soluble di-iron monooxygenases (SDIMOs), as the key enzymes responsible for the initial hydroxylation of the THF ring. asm.org This enzymatic attack breaks the stability of the cyclic ether and initiates the degradation cascade that leads to intermediates that can enter central metabolic pathways. asm.org

Environmental Fate and Transport Studies of this compound and its Metabolites

The environmental fate and transport of a chemical are governed by its physical and chemical properties and its susceptibility to transformation processes. For this compound, its journey through the environment is dictated by its initial properties as an ester and the properties of its subsequent degradation products.

As an ester, this compound is expected to have moderate water solubility and volatility. In the event of a release, it would partition between soil, water, and, to a lesser extent, air. However, its persistence in any of these compartments is likely to be limited due to biodegradation.

The primary degradation pathway, hydrolysis, fundamentally alters its transport characteristics. The breakdown into Tetrahydrofurfuryl alcohol and propionic acid results in smaller, more polar, and more water-soluble molecules. This increased water solubility enhances their mobility in aquatic systems and the potential for leaching through the soil profile. However, these metabolites are also readily available for further microbial degradation, which limits their transport distance. The ultimate fate of this compound is expected to be mineralization into carbon dioxide and water, thereby preventing long-term persistence and bioaccumulation.

Assessment of Environmental Profile and Sustainability of this compound

The environmental profile of this compound is largely favorable, positioning it as a potentially sustainable chemical. A key aspect of its sustainability is its origin from renewable biomass. rsc.orgmdpi.com The furan (B31954) ring is typically derived from furfural, a platform chemical produced from the dehydration of sugars found in lignocellulosic biomass. nih.gov This bio-based origin reduces the reliance on fossil fuels.

The biodegradability of the molecule is a significant factor in its environmental profile. The presence of an ester linkage makes it susceptible to enzymatic hydrolysis, a common reaction in the environment. acs.orgresearchgate.net Both of its primary metabolites, Tetrahydrofurfuryl alcohol and propionic acid, are known to be readily biodegradable. The degradation pathways for the tetrahydrofuran ring and for propionate are well-established and lead to complete mineralization. asm.orgnih.govljmu.ac.uk This inherent biodegradability suggests a low potential for environmental persistence.

Given these characteristics, furan-based compounds like this compound are considered to have a good sustainability profile. They are derived from renewable resources and are not expected to persist or bioaccumulate in the environment, aligning with the principles of green chemistry. rsc.orgresearchgate.net

Advanced Analytical Methodologies for Tetrahydrofurfuryl Propionate Characterization and Detection

Spectroscopic Techniques in Structural Elucidation and Quantitative Analysis

Spectroscopy is a cornerstone in the analysis of molecular compounds, providing fundamental information about chemical structure, functional groups, and electronic states. For tetrahydrofurfuryl propionate (B1217596), techniques such as Fourier-Transform Infrared (FTIR) Spectroscopy and X-ray Photoelectron Spectroscopy (XPS) offer powerful insights into its molecular framework and surface chemistry.

Fourier-Transform Infrared (FTIR) Spectroscopy Applications

Fourier-Transform Infrared (FTIR) spectroscopy is a vital analytical tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.govresearchgate.net The FTIR spectrum of tetrahydrofurfuryl propionate is characterized by specific absorption bands that correspond to the vibrations of its distinct chemical bonds. scienceandnature.org The primary application of FTIR in this context is the confirmation of the compound's identity and purity by verifying the presence of its key functional groups: the ester and the ether. rockymountainlabs.comyoutube.com

The most prominent feature in the FTIR spectrum of an ester is the strong, sharp absorption peak arising from the carbonyl (C=O) bond stretching vibration. For aliphatic esters like this compound, this peak typically appears in the range of 1750-1735 cm⁻¹. libretexts.orgorgchemboulder.com Additionally, the molecule contains two distinct C-O single bonds: one associated with the ester group and another within the tetrahydrofuran (B95107) ring (an ether linkage). These C-O stretching vibrations produce strong bands in the fingerprint region of the spectrum, generally between 1300 and 1000 cm⁻¹. orgchemboulder.comspectroscopyonline.com Specifically, the asymmetric C-O-C stretching of the ether group in the ring is expected around 1120 cm⁻¹. youtube.com The presence of these characteristic peaks provides definitive evidence for the molecular structure of this compound.

Table 1: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O Stretch | Ester | 1750 - 1735 | Strong, Sharp |

| C-O Stretch | Ester | 1300 - 1150 | Strong |

| C-O-C Asymmetric Stretch | Ether (THF Ring) | ~1120 | Strong |

| C-H Stretch | Alkane (CH₂, CH₃) | 2980 - 2850 | Medium to Strong |

X-ray Photoelectron Spectroscopy (XPS) in Surface Characterization

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative technique used to determine the elemental composition and chemical states of the atoms within the top 1 to 10 nanometers of a material's surface. phi.comcarleton.edu While not typically used for bulk structural elucidation, XPS is invaluable for studying the surface chemistry of materials coated with or containing this compound. thermofisher.com

An XPS analysis of this compound would provide information on the relative amounts of carbon and oxygen at the surface. More importantly, high-resolution scans of the C 1s and O 1s photoelectron peaks would reveal the different chemical environments of these atoms. nih.gov The molecule contains four distinct types of carbon atoms (C-C/C-H, C-O ether, O-C -H₂, and O=C) and two types of oxygen atoms (C-O-C ether and C=O ester), each with a unique binding energy. semanticscholar.orgscispace.com

Deconvolution of the C 1s spectrum would allow for the quantification of carbon atoms in different bonding states: aliphatic carbon (C-C, C-H), carbon singly bonded to ether oxygen (C-O-C), and carbon in the carbonyl group (O=C-O). researchgate.net Similarly, the O 1s spectrum can be resolved into two peaks corresponding to the ether-type oxygen (C-O-C) and the carbonyl oxygen (C=O). scite.ai This level of detail is crucial for understanding surface phenomena such as adhesion, contamination, or the orientation of the molecule on a substrate.

Table 2: Predicted XPS Binding Energies for this compound

| Element | Peak | Chemical Environment | Expected Binding Energy (eV) |

|---|---|---|---|

| Carbon | C 1s | C-C, C-H | ~284.8 (Reference) |

| Carbon | C 1s | C-O (Ether & Ester) | ~286.4 |

| Carbon | C 1s | O=C-O (Ester Carbonyl) | ~288.9 |

| Oxygen | O 1s | O=C (Ester Carbonyl) | ~532.2 |

| Oxygen | O 1s | C-O-C (Ether & Ester) | ~533.7 |

Binding energies are approximate and can shift based on the chemical matrix and instrument calibration. scite.aixpsfitting.com

Chromatographic Separations and Mass Spectrometry in Research

Chromatographic techniques are essential for separating complex mixtures into their individual components. When coupled with mass spectrometry, they provide a powerful tool for both the identification and quantification of specific compounds. For a volatile substance like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard, while high-performance liquid chromatography methods are employed for studying less volatile degradation products. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for the analysis of volatile and semi-volatile compounds and is widely used in the flavor and fragrance industry. hplcvials.comresearchgate.net The method combines the high-resolution separation power of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry. shimadzu.com In a typical GC-MS analysis, a sample containing this compound is vaporized and carried by an inert gas through a capillary column. mdpi.com Separation occurs based on the compound's boiling point and its interaction with the column's stationary phase.

After separation, the compound enters the mass spectrometer, where it is ionized (typically by electron ionization), causing it to fragment in a predictable and reproducible pattern. This fragmentation pattern, known as a mass spectrum, serves as a molecular "fingerprint." By comparing the obtained mass spectrum and retention time to a reference library or a pure standard, this compound can be unambiguously identified and quantified, even in a complex mixture. foodb.ca

Table 3: Typical GC-MS Parameters for Volatile Flavor/Fragrance Analysis

| Parameter | Specification | Purpose |

|---|---|---|

| Column | HP-5ms (or similar non-polar) | Separation of volatile compounds based on boiling point. |

| Carrier Gas | Helium | Inertly carries the sample through the column. |

| Flow Rate | 1.0 - 1.5 mL/min | Ensures optimal separation efficiency. |

| Injector Temp. | 250 - 270 °C | Ensures complete and rapid vaporization of the sample. |

| Oven Program | Ramped (e.g., 50°C to 250°C) | Separates a wide range of volatile compounds over time. nih.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Creates reproducible fragmentation for library matching. |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Separates ions based on their mass-to-charge ratio. |

Ultra High-Performance Liquid Chromatography-Orbitrap Mass Spectrometry (UHPLC-Orbitrap-MS) for Degradation Studies

While GC-MS is ideal for the parent compound, studying its degradation products, which may be less volatile and more polar (e.g., carboxylic acids, diols), often requires liquid chromatography. Ultra High-Performance Liquid Chromatography (UHPLC) coupled with a high-resolution mass spectrometer like an Orbitrap (UHPLC-Orbitrap-MS) is a state-of-the-art technique for this purpose. vliz.bemdpi.com UHPLC provides rapid and highly efficient separations of complex mixtures. acs.org

The key advantage of the Orbitrap mass analyzer is its exceptional mass accuracy and resolution. nih.govresearchgate.net This allows for the determination of the elemental composition of both the parent compound and its unknown degradation products from their exact mass measurements. For instance, the primary degradation pathway for this compound is expected to be hydrolysis of the ester bond, yielding tetrahydrofurfuryl alcohol and propionic acid. nih.govuniversityofgalway.ie UHPLC-Orbitrap-MS can not only separate and detect these compounds but can also confirm their identity by measuring their mass with an accuracy in the low parts-per-million (ppm) range, which is crucial for elucidating complex degradation pathways and identifying process impurities. ljmu.ac.uk

Table 4: Potential Degradation Products of this compound and Their Exact Masses

| Compound Name | Chemical Formula | Monoisotopic Mass (Da) | Potential Origin |

|---|---|---|---|

| This compound | C₈H₁₄O₃ | 158.09430 | Parent Compound |

| Tetrahydrofurfuryl Alcohol | C₅H₁₀O₂ | 102.06808 | Ester Hydrolysis |

| Propionic Acid | C₃H₆O₂ | 74.03678 | Ester Hydrolysis |

| Tetrahydrofuran-2-ylmethanol | C₅H₁₀O₂ | 102.06808 | Isomer of THFA |

Interfacial and Colloidal Characterization Techniques

This compound possesses an amphiphilic character, with a polar head (the ester and ether groups) and a relatively nonpolar tail. mdpi.com This structure suggests it may exhibit surface-active properties, influencing the behavior at interfaces, such as between oil and water or air and water. researchgate.net Characterizing these properties is essential for applications in emulsions, coatings, and formulations. nih.gov

Techniques like force tensiometry (using the Du Noüy ring or Wilhelmy plate method) or optical tensiometry (pendant drop method) can be used to measure the effect of this compound on the surface tension of water or the interfacial tension between two immiscible liquids. biolinscientific.comnanoscience.comthierry-corp.com A reduction in tension with increasing concentration would confirm its surfactant-like behavior. nih.gov These measurements are critical for understanding how the molecule orients itself at an interface and can help in designing stable colloidal systems like emulsions or microemulsions. fiveable.memdpi.com

Table 5: Common Techniques for Interfacial Characterization

| Technique | Method | Measured Property | Application for this compound |

|---|---|---|---|

| Force Tensiometry | Du Noüy Ring / Wilhelmy Plate | Surface/Interfacial Tension | Quantifying the reduction in surface tension of water or interfacial tension between oil and water. byk.comeag.com |

| Optical Tensiometry | Pendant Drop / Sessile Drop | Surface/Interfacial Tension, Contact Angle | Analyzing the shape of a droplet to determine surface properties and wettability on a solid surface. thierry-corp.com |

| Dynamic Light Scattering (DLS) | N/A | Particle Size Distribution | Characterizing the size of droplets in an emulsion stabilized by the compound. |

| Zeta Potential Analysis | N/A | Surface Charge | Assessing the stability of a colloidal dispersion containing the compound. fiveable.me |

Contact Angle Measurements for Wettability Assessment

Contact angle measurement is a crucial technique for determining the wettability of a solid surface by a liquid. This is a key parameter in various applications where this compound might be used, such as in coatings, flavor emulsions, and as a solvent in formulations. The contact angle is the angle formed at the three-phase boundary where a liquid, gas, and solid intersect.

The wettability of a surface by this compound would be determined by the balance of interfacial tensions between the solid, the liquid (this compound), and the surrounding vapor. A low contact angle would indicate high wettability, meaning the liquid will spread readily over the surface. Conversely, a high contact angle suggests poor wettability.

Methodology:

The most common method for measuring the contact angle is the sessile drop method. A small droplet of this compound would be placed onto a solid substrate, and the angle of contact would be measured using a goniometer. The shape of the droplet is analyzed to determine the angle.

Hypothetical Research Findings:

Although no specific studies on the contact angle of this compound were identified in the available literature, we can hypothesize its behavior based on its chemical structure. As an ester with both polar (ester group, furan (B31954) ring oxygen) and nonpolar (alkyl chain) characteristics, its wettability would be highly dependent on the nature of the solid surface it is in contact with.

On a hydrophilic surface (e.g., clean glass, metal oxides), this compound would be expected to exhibit a relatively low contact angle, indicating good wetting.

On a hydrophobic surface (e.g., polyethylene, polytetrafluoroethylene), it would likely display a higher contact angle, indicating poorer wetting.

The data in the table below is hypothetical and serves to illustrate the kind of results that would be obtained from such an analysis.

| Substrate Material | Expected Contact Angle (θ) | Wettability |

| Glass (Hydrophilic) | < 90° | High |

| Polyethylene (Hydrophobic) | > 90° | Low |

| Modified Polymer Surface | Variable | Dependent on modification |

Zeta Potential Analysis in Suspension Stability

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles in a liquid suspension. It is a critical parameter for understanding and predicting the stability of colloidal dispersions and emulsions where this compound might be a component, for example, in flavor or fragrance emulsions.

A high absolute zeta potential (either positive or negative) indicates strong electrostatic repulsion between particles, which leads to a stable, dispersed suspension. A low absolute zeta potential suggests that the attractive forces may exceed the repulsive forces, leading to particle aggregation, flocculation, and potential instability of the suspension.

Methodology:

Zeta potential is typically measured using an electrophoretic light scattering (ELS) technique. An electric field is applied to the suspension, causing the charged particles to move towards the oppositely charged electrode. The velocity of this movement (electrophoretic mobility) is measured and used to calculate the zeta potential.

Hypothetical Research Findings:

pH of the aqueous phase: Changes in pH can alter the surface charge of the droplets.

Presence of surfactants or emulsifiers: These molecules adsorb at the oil-water interface and can impart a significant charge to the droplets.

Ionic strength of the aqueous phase: The concentration of dissolved salts can affect the electrical double layer around the droplets and thus the zeta potential.

The following table provides a hypothetical representation of how zeta potential might vary under different conditions for an emulsion containing this compound.

| Condition | Zeta Potential (mV) | Suspension Stability |

| Low pH (e.g., 3) | +15 | Low |

| Neutral pH (e.g., 7) | -25 | Moderate |

| High pH (e.g., 9) with anionic surfactant | -45 | High |

| High Ionic Strength | -10 | Low |

Theoretical and Computational Chemistry Approaches to Tetrahydrofurfuryl Propionate

Quantum Chemical Calculations on Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on density functional theory (DFT), are instrumental in elucidating the fundamental electronic and geometric properties of molecules. For Tetrahydrofurfuryl propionate (B1217596), these methods can predict its three-dimensional structure, conformational isomers, and electronic properties, which are crucial determinants of its reactivity and physical characteristics.

Molecular Geometry and Conformational Analysis:

The structure of Tetrahydrofurfuryl propionate features a flexible tetrahydrofuran (B95107) ring and a propionate ester group, leading to a complex conformational landscape. Computational studies on its precursor, Tetrahydrofurfuryl alcohol (THFA), have revealed the existence of multiple stable conformers governed by the orientation of the hydroxymethyl group relative to the ring. d-nb.infoyorku.canih.gov These studies, combining rotational spectroscopy with quantum chemical calculations, have precisely determined the geometries of envelope (E) and twist (T) conformations of the tetrahydrofuran ring and how the substituent influences their relative stability. yorku.ca For this compound, similar calculations would be essential to identify the lowest energy conformers, considering the additional rotational freedom of the propionate group. The interplay of intramolecular forces, such as hydrogen bonds and other non-covalent interactions, would be critical in determining the preferred geometries. d-nb.infoyorku.ca

Electronic Properties and Reactivity Descriptors:

Quantum chemical calculations can map the electron distribution within the this compound molecule, identifying regions susceptible to electrophilic or nucleophilic attack. Key reactivity descriptors that can be computed include:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distribution indicate the molecule's ability to donate or accept electrons, respectively. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is particularly useful for predicting sites of interaction with other polar molecules.

Atomic Charges: Calculation of partial atomic charges provides a quantitative measure of the charge distribution and can be used to understand the polarity of different bonds within the molecule.

These descriptors are fundamental for understanding the molecule's behavior in chemical reactions, such as its hydrolysis or its role as a flavoring agent interacting with biological receptors.

Molecular Dynamics Simulations of this compound Systems

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the dynamics, structure, and thermodynamics of materials.

For this compound, MD simulations could be employed in several contexts:

Bulk Liquid Properties: Simulations of liquid this compound can predict macroscopic properties such as density, viscosity, and diffusion coefficients. These simulations would involve a large number of molecules in a periodic box, allowing for the study of intermolecular interactions and their effect on the physical properties of the fluid.

As a Plasticizer in Polymers: Tetrahydrofurfuryl alcohol is known to be used as a plasticizer. nih.gov MD simulations are a valuable tool for understanding the mechanism of plasticization at a molecular level. researchgate.netmcmaster.ca By simulating a polymer matrix (e.g., PVC) with embedded this compound molecules, one could investigate how the plasticizer affects the polymer's glass transition temperature, mechanical properties, and chain dynamics. acs.org Such simulations can elucidate the interactions between the plasticizer and polymer chains, providing insights into plasticizer efficiency and permanence. mcmaster.ca

Solvation and Interactions: MD simulations can be used to study the behavior of this compound in different solvents or in mixtures with other compounds. This is particularly relevant for its applications in flavor and fragrance formulations, where it interacts with a complex mixture of other molecules.

Recent advancements in reactive force fields also open the possibility of simulating chemical reactions, such as the pyrolysis of related furan-based resins, using MD. psu.edusemanticscholar.orgresearchgate.net

Computational Modeling of Catalytic Mechanisms Involving this compound

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions, including those catalyzed by acids, bases, or enzymes. For this compound, computational modeling can provide detailed insights into its synthesis and degradation pathways.

Esterification:

The synthesis of this compound typically involves the esterification of Tetrahydrofurfuryl alcohol with propionic acid or its derivatives, often in the presence of an acid catalyst. mdpi.com Quantum chemical calculations can be used to model the reaction mechanism, which generally proceeds through a tetrahedral intermediate. mdpi.com By calculating the energies of reactants, transition states, and products, it is possible to determine the activation energy and reaction enthalpy. This information is crucial for understanding the reaction kinetics and optimizing reaction conditions.

Hydrolysis:

The hydrolysis of esters, the reverse of esterification, is a key reaction in both chemical and biological systems. libretexts.orgsavemyexams.comchemguide.co.uk Computational studies can elucidate the mechanism of both acid- and base-catalyzed hydrolysis of this compound. researchgate.net Theoretical calculations have been used to investigate the hydrolysis of other esters, confirming the role of tetrahedral intermediates and the number of water molecules involved in the transition state. researchgate.net Such studies can predict the rate of hydrolysis under different pH conditions, which is important for understanding its stability in various environments.

Predictive Modeling of Environmental and Biological Interactions

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, is a rapidly growing field in computational toxicology and environmental science. researchgate.net These models establish a mathematical relationship between the chemical structure of a compound and its biological activity or physical properties.

Environmental Fate - Biodegradability:

The environmental fate of a chemical is of significant concern. In silico models can be used to predict the biodegradability of compounds like this compound. mdpi.comsemanticscholar.org By developing models based on large datasets of known biodegradable and non-biodegradable compounds, it is possible to predict the likelihood of a new compound being readily biodegradable. These models often use molecular descriptors that quantify various aspects of the chemical structure, such as size, shape, and electronic properties.

Biological Activity and Toxicology:

As a flavoring and fragrance ingredient, the biological interactions of this compound are of primary importance. In silico toxicology provides a means to predict potential adverse effects without the need for extensive animal testing. insilicomoleculardiscovery.com

Skin Sensitization: A key endpoint for fragrance ingredients is their potential to cause skin sensitization. tandfonline.com Numerous computational models have been developed to predict this endpoint, ranging from rule-based systems to complex machine learning algorithms. nih.govmdpi.comuni-hamburg.depeerj.com These models are often trained on data from established in vitro or in vivo assays and can predict the sensitization potential of a new compound based on its structural features.

Flavor and Odor Properties: QSAR models have also been developed to predict the sensory properties of molecules, such as flavor thresholds and odor characteristics. nih.govresearchgate.netrsc.org By correlating molecular descriptors with sensory data, these models can help in the design of new flavor and fragrance compounds with desired properties. nih.govusda.gov

Atmospheric Chemistry: The fate of volatile organic compounds (VOCs) in the atmosphere is another area where computational modeling is applied. uconn.edumighte.orgethz.ch Theoretical studies on the atmospheric reactions of related cyclic ethers can provide insights into the potential reaction pathways of this compound with atmospheric oxidants like the hydroxyl radical. researchgate.net

The application of these predictive models can provide valuable information for the safety assessment and regulatory evaluation of this compound, aligning with the principles of modern, non-animal-based risk assessment. cosmeticsandtoiletries.comnih.govacs.org

Q & A

Q. What are the key chemical properties and structural features of tetrahydrofurfuryl propionate?

this compound (CAS No.: Not explicitly provided in evidence) is an ester derivative of tetrahydrofurfuryl alcohol. Its structure includes a propionate group attached to a tetrahydrofurfuryl alkoxy group. Related compounds, such as tetrahydrofurfuryl acrylate (CAS No. 2399-48-6), have a molecular formula of C₈H₁₂O₃ and a molecular weight of 156.18 g/mol, with SMILES notation C=CC(=O)OCC1CCCO1 . These properties influence reactivity, solubility, and metabolic pathways.

Q. How does this compound metabolize in biological systems?